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Compound of Interest

Compound Name:
7-Fluoroquinoline-3-carboxylic

acid

Cat. No.: B1285065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 7-Fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various

pharmaceuticals. This document outlines the expected spectroscopic data based on the

analysis of its chemical structure and comparison with closely related analogues. It also details

the experimental protocols for acquiring such data.

Chemical Structure and Properties
7-Fluoroquinoline-3-carboxylic acid is a solid organic compound with the following

properties:

Property Value

Chemical Formula C₁₀H₆FNO₂

Molecular Weight 191.16 g/mol

CAS Number 734524-15-3

Appearance Solid
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The structure of 7-Fluoroquinoline-3-carboxylic acid is presented below, with atoms

numbered for reference in the spectroscopic data tables.

Chemical structure of 7-Fluoroquinoline-3-carboxylic acid.

Spectroscopic Data
Due to the limited availability of published high-resolution spectral data for 7-Fluoroquinoline-
3-carboxylic acid, the following tables summarize the expected values based on typical

ranges for similar fluoroquinolone derivatives and general principles of spectroscopy.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the

protons on the quinoline ring system, and a signal for the carboxylic acid proton.

Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.5 - 9.0 s -

H-4 8.0 - 8.5 s -

H-5 7.8 - 8.2 d 8.0 - 9.0

H-6 7.4 - 7.8 t 7.0 - 8.0

H-8 7.9 - 8.3 d 7.0 - 8.0

-COOH 12.0 - 14.0 br s -

s = singlet, d = doublet, t = triplet, br s = broad singlet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and

the carboxylic acid group.
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Carbon Expected Chemical Shift (δ, ppm)

C-2 145 - 155

C-3 120 - 130

C-4 135 - 145

C-4a 125 - 135

C-5 120 - 130

C-6 115 - 125 (d, J_CF ≈ 20-25 Hz)

C-7 160 - 170 (d, J_CF ≈ 240-260 Hz)

C-8 110 - 120 (d, J_CF ≈ 5-10 Hz)

C-8a 140 - 150

-COOH 165 - 175

d = doublet due to coupling with fluorine

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid and the

aromatic quinoline core.

Wavenumber (cm⁻¹) Assignment Intensity

3300 - 2500
O-H stretch (carboxylic acid

dimer)
Broad, Strong

1720 - 1680 C=O stretch (carboxylic acid) Strong

1620 - 1580
C=C and C=N stretch

(aromatic rings)
Medium-Strong

1320 - 1210 C-O stretch (carboxylic acid) Medium

1200 - 1000 C-F stretch Strong

950 - 910 O-H bend (out-of-plane) Broad, Medium
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Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), is expected to show

the molecular ion peak and characteristic fragmentation patterns.

m/z Assignment

192.04 [M+H]⁺

174.03 [M+H - H₂O]⁺

146.03 [M+H - CO₂]⁺

UV-Vis Spectroscopy
The UV-Vis spectrum, recorded in a suitable solvent like methanol or ethanol, is expected to

exhibit absorption maxima characteristic of the quinoline chromophore.

λ_max (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Solvent

~280 Not available Methanol

~330 Not available Methanol

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 7-Fluoroquinoline-3-carboxylic acid in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm

NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

250 ppm.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):
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Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr)

powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

often coupled with a liquid chromatograph (LC-MS).

Data Acquisition:

Infuse the sample solution directly into the ESI source or inject it into the LC system.

Acquire the mass spectrum in positive ion mode.

Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (nitrogen) pressure of 30-

40 psi, drying gas flow of 8-10 L/min at 300-350 °C.

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
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UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Methodology:

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent

(e.g., methanol or ethanol) of known concentration. Prepare a series of dilutions to find a

concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes (typically 1 cm path length).

Fill one cuvette with the pure solvent to serve as the blank.

Fill the other cuvette with the sample solution.

Scan the absorbance from approximately 200 to 400 nm.

Identify the wavelengths of maximum absorbance (λ_max).

Workflow and Structural Analysis Diagrams
The following diagrams illustrate the general workflow for spectroscopic characterization and

the chemical structure of 7-Fluoroquinoline-3-carboxylic acid.
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General workflow for spectroscopic characterization.
Structure of 7-Fluoroquinoline-3-carboxylic acid.

To cite this document: BenchChem. [Spectroscopic Characterization of 7-Fluoroquinoline-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285065#spectroscopic-characterization-of-7-
fluoroquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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